5-methyl-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide
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Description
5-methyl-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide is a derivative of pyrazine . Pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of pyrazine derivatives, including this compound, involves various methods such as cyclization, ring annulation, cycloaddition, direct C-H arylation, and others . For instance, a Sonogashira coupling (copper-free) and then, 5-exo-dig cyclization were used for the production of “2-bromo-6-aryl [5H] pyrrolo [2,3-b] pyrazines” in good yields .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazine ring, which is a nitrogen-containing heterocyclic compound . The structure also includes a pyrrole ring .Future Directions
The future directions for the study of 5-methyl-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide could include further exploration of its biological activities and mechanisms of action. Additionally, more research could be conducted on its synthesis methods and physical and chemical properties. This would certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mechanism of Action
Target of Action
The primary targets of 5-methyl-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide are currently unknown. The compound is structurally similar to pyrazine derivatives, which have been shown to exhibit a wide range of biological activities .
Mode of Action
Based on the known activities of similar pyrazine derivatives, it can be hypothesized that the compound may interact with its targets to modulate their function
Biochemical Pathways
Pyrazine derivatives have been shown to influence a variety of biological processes, including antimicrobial, anti-inflammatory, antiviral, and antifungal activities . .
Result of Action
Given the diverse biological activities associated with pyrazine derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels . More research is needed to elucidate these effects.
Properties
IUPAC Name |
5-methyl-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O/c1-5-2-13-6(3-12-5)7(15)14-4-8(9,10)11/h2-3H,4H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGIZTRSXYCRKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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